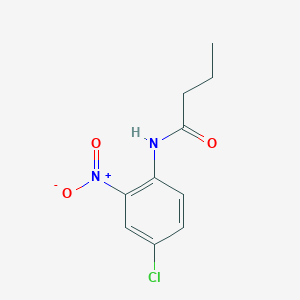

N-(4-chloro-2-nitrophenyl)butanamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

86569-52-0 |

|---|---|

Molecular Formula |

C10H11ClN2O3 |

Molecular Weight |

242.66 g/mol |

IUPAC Name |

N-(4-chloro-2-nitrophenyl)butanamide |

InChI |

InChI=1S/C10H11ClN2O3/c1-2-3-10(14)12-8-5-4-7(11)6-9(8)13(15)16/h4-6H,2-3H2,1H3,(H,12,14) |

InChI Key |

PGZNBFOTVVIVJS-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |

Canonical SMILES |

CCCC(=O)NC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |

Other CAS No. |

86569-52-0 |

Origin of Product |

United States |

Synthetic Methodologies for N 4 Chloro 2 Nitrophenyl Butanamide and Analogous N Aryl Amides

Established Amide Bond Formation Strategies

Traditional methods for constructing the amide bond in N-aryl amides like N-(4-chloro-2-nitrophenyl)butanamide are well-documented and widely practiced in organic synthesis. These strategies typically involve the coupling of an amine with a carboxylic acid or its activated derivative.

Acylation of Aryl Amines with Acyl Chlorides

The reaction between an aryl amine and an acyl chloride is one of the most direct and conventional methods for preparing N-aryl amides. For the synthesis of this compound, this involves the acylation of 4-chloro-2-nitroaniline (B28928) with butanoyl chloride. This reaction is generally exothermic and proceeds rapidly.

The process typically involves dissolving the aryl amine, 4-chloro-2-nitroaniline, in a suitable aprotic solvent. An organic or inorganic base is often added to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. The acyl chloride, butanoyl chloride, is then added, often under cooled conditions to control the reaction rate. The use of a base, such as pyridine (B92270) or triethylamine (B128534), drives the reaction to completion by scavenging the HCl. For less reactive or sterically hindered aryl amines, a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) may be employed to accelerate the reaction.

| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Outcome |

| 4-Chloro-2-nitroaniline | Butanoyl chloride | Pyridine or Triethylamine | Dichloromethane (B109758) (DCM) or Tetrahydrofuran (B95107) (THF) | This compound |

| Substituted Aryl Amines | Various Acyl Chlorides | DMAP (catalyst) | Aprotic Solvents | Corresponding N-Aryl Amides |

This method is highly efficient and widely used due to the high reactivity of acyl chlorides. However, the sensitivity of acyl chlorides to moisture and the generation of corrosive HCl are notable considerations.

Condensation Reactions Involving Carboxylic Acids and Amines

Direct condensation of a carboxylic acid with an amine is another cornerstone of amide synthesis. To form this compound via this route, butanoic acid is reacted directly with 4-chloro-2-nitroaniline. Because carboxylic acids are less reactive than acyl chlorides, this reaction necessitates the use of a coupling agent to activate the carboxylic acid.

Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). The reaction is typically performed in a non-polar solvent such as dichloromethane. The process involves the activation of the carboxylic acid by the coupling agent to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, 4-chloro-2-nitroaniline, to form the desired amide bond. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or DMAP can be included to suppress side reactions and increase yields.

A general procedure involves stirring the carboxylic acid (butanoic acid), the amine (4-chloro-2-nitroaniline), the coupling agent (e.g., EDCI), and a catalyst (e.g., DMAP) in a solvent like dichloromethane at ambient temperature for a specified period.

| Carboxylic Acid | Amine | Coupling Agent | Catalyst | Typical Solvent |

| Butanoic acid | 4-Chloro-2-nitroaniline | EDCI | DMAP | Dichloromethane |

| Substituted Benzoic Acid | 4-Nitroaniline | EDCI | DMAP | Dichloromethane |

Enzymatic and Catalytic Approaches to Amide Synthesis

Modern synthetic chemistry has increasingly turned to enzymatic and catalytic methods to overcome the limitations of traditional approaches, such as the need for stoichiometric activating agents.

Enzymatic Synthesis: Biocatalysts, particularly lipases, have proven effective in forming amide bonds under mild conditions. Lipases, which naturally hydrolyze esters, can be used to catalyze the aminolysis of esters in non-aqueous solvents to produce amides. For instance, butanoic acid could first be esterified, and the resulting ester could then be reacted with 4-chloro-2-nitroaniline in the presence of an immobilized lipase (B570770) like Novozym 435 (Candida antarctica lipase B). Some lipases can also catalyze the direct amidation of carboxylic acids with amines, though this is often less efficient. nih.gov Other enzyme classes, such as those dependent on adenosine (B11128) triphosphate (ATP), can activate carboxylic acids to form acyl-adenylate intermediates, which then react with amines. organic-chemistry.org

Transition Metal Catalysis: Catalytic systems employing transition metals offer powerful alternatives for N-aryl amide synthesis, sometimes allowing for the direct use of nitroarenes as starting materials. This approach combines the reduction of the nitro group and the N-acylation into a single, one-pot procedure. For example, iron-mediated systems can be used for the reductive acylation of nitroarenes with acyl chlorides in water, providing a greener alternative to traditional methods. tandfonline.com Similarly, palladium-based catalysts have been developed for the one-pot reductive amidation of nitroarenes. researchgate.net These catalytic methods are highly atom-economical as they bypass the need to pre-reduce the nitroarene to the corresponding aniline (B41778).

| Reactants | Catalyst | Conditions | Key Advantage |

| Ester + Aryl Amine | Lipase (e.g., Novozym 435) | Organic Solvent | Mild reaction conditions, high selectivity |

| Nitroarene + Acyl Chloride | Iron powder | Water, Heat | Green solvent, direct use of nitroarenes |

| Nitroarene + Acylating Agent | Palladium complex | Reductive atmosphere | One-pot synthesis from nitroarenes |

Sustainable Chemical Synthesis of N-Aryl Amides

The principles of green chemistry have driven the development of more sustainable methods for amide synthesis, focusing on reducing waste, avoiding hazardous reagents, and minimizing energy consumption.

Metal-Free and Organocatalytic Systems for Anilide Production

To circumvent the cost and potential toxicity of transition metal catalysts, metal-free and organocatalytic systems have been developed. A notable metal-free approach involves the reaction of aryl esters with aryl amines in the presence of a simple, strong base like sodium hydride (NaH) under solvent-free conditions. mdpi.com This method offers high atom economy and avoids the use of both solvents and metal catalysts.

Another innovative strategy is the Umpolung Amide Synthesis (UmAS), which reverses the typical polarity of the reactants. In this approach, a reaction between an α-fluoronitroalkane and an N-aryl hydroxylamine (B1172632) can produce N-aryl amides directly, promoted by a simple Brønsted base. nih.govijrti.org This method is particularly valuable as it can prevent epimerization at the α-carbon, a common issue in conventional amide coupling reactions. nih.govijrti.org

Ultrasound-Assisted and Photochemical Synthesis Protocols

The use of alternative energy sources like ultrasound and light can significantly enhance the efficiency and sustainability of amide synthesis.

Ultrasound-Assisted Synthesis: Sonochemistry utilizes the energy of ultrasound to induce acoustic cavitation, which can dramatically accelerate reaction rates and improve yields. The synthesis of anilides via the acylation of aryl amines with acyl chlorides has been shown to be highly efficient under ultrasonic conditions, often in the presence of a catalyst like aluminum powder. tandfonline.com Reactions that would typically require several hours at elevated temperatures can often be completed in minutes at room temperature. tandfonline.com For example, the reaction of various aryl amines with different acid chlorides proceeds to completion within 4 minutes in high yields under sonication. tandfonline.com Another ultrasound-promoted method involves the reaction of carboxylic acids with isocyanides, which also produces aryl amides rapidly and in high yields. orgchemres.org

| Method | Reactants | Conditions | Time | Yield |

| Aluminum-catalyzed acylation | Aryl Amine + Acyl Chloride | Ultrasound (35 kHz), Al powder, Acetonitrile (B52724), 25°C | < 4 min | 85-97% tandfonline.com |

| Isocyanide-based synthesis | Carboxylic Acid + Isocyanide | Ultrasound, Methanol (B129727), Ambient Temp. | < 2.5 h | 78-95% orgchemres.org |

Photochemical Synthesis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, including amide bond formation. Photomediated protocols enable the direct reductive amidation of nitroarenes with aldehydes. This method avoids metallic reductants and proceeds under mild conditions, offering an orthogonal strategy to conventional coupling reactions. The process is initiated by a photocatalyst that, upon irradiation, facilitates a hydrogen atom transfer from the aldehyde to generate an acyl radical, which ultimately couples with the reduced nitroarene intermediate.

Strategic Derivatization and Functional Group Interconversions on the N-(4-chloro-2-nitrophenyl) Scaffold

The this compound molecule is a trifunctional scaffold that allows for selective chemical modifications at the amide nitrogen, the butanamide aliphatic chain, and the chloronitrophenyl moiety. The strategic manipulation of these functional groups is crucial for the development of new chemical entities.

The secondary amide functionality in this compound is a key site for derivatization, primarily through N-alkylation and N-acylation reactions. These modifications can significantly alter the electronic and steric properties of the molecule.

N-Alkylation: The introduction of an alkyl group onto the amide nitrogen can be achieved under basic conditions. A strong base, such as sodium hydride (NaH), is typically used to deprotonate the amide, generating a nucleophilic amidate anion. This anion then undergoes a nucleophilic substitution reaction with an alkyl halide (e.g., iodoethane (B44018) or benzyl (B1604629) bromide) to furnish the corresponding N-alkylated product. The choice of solvent is critical, with polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) being commonly employed to facilitate the reaction. The reaction generally proceeds at room temperature, although gentle heating may be required for less reactive alkyl halides. It is important to note that with certain substrates, a mixture of mono- and di-alkylated products can be formed, necessitating careful control of stoichiometry and reaction conditions to achieve selectivity.

N-Acylation: The amide nitrogen can also be acylated to form an N-acylbutanamide derivative. This transformation is typically carried out using an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. For instance, the reaction of the parent amide with an acyl chloride in a non-nucleophilic solvent like dichloromethane (CH2Cl2) or acetonitrile (CH3CN), often with a tertiary amine base like triethylamine (Et3N) or pyridine to scavenge the liberated HCl, would yield the desired N-acylated product. Catalyst-free N-acylation of amines with acetic anhydride has been reported to proceed efficiently in various solvents, including water, suggesting the potential for environmentally benign synthetic routes. orientjchem.org

Table 1: Representative Conditions for Modification of the Amide Nitrogen in Analogous N-Aryl Amides

| Transformation | Reagents and Conditions | Product Type | Typical Yield (%) |

| N-Alkylation | 1. NaH, DMF, rt2. Alkyl halide (e.g., CH3I, BnBr) | N-Alkyl-N-(4-chloro-2-nitrophenyl)butanamide | 50-70 |

| N-Acylation | Acyl chloride, Et3N, CH2Cl2, rt | N-Acyl-N-(4-chloro-2-nitrophenyl)butanamide | 80-95 |

| N-Acylation | Acetic anhydride, catalyst-free, rt | N-Acetyl-N-(4-chloro-2-nitrophenyl)butanamide | 85-95 |

The butanamide side chain offers opportunities for functionalization, particularly at the α- and γ-positions. These modifications can introduce new functionalities and chiral centers into the molecule.

α-Halogenation: The α-carbon of the butanamide chain is susceptible to halogenation under both acidic and basic conditions, a reaction well-documented for ketones and aldehydes. nih.gov Acid-catalyzed α-halogenation proceeds through an enol intermediate. In the presence of an acid catalyst and a halogen such as bromine (Br2) or chlorine (Cl2), the enol form of the butanamide attacks the halogen to yield the α-halogenated product. Base-promoted α-halogenation, on the other hand, involves the formation of an enolate intermediate, which is generally more reactive than the enol. This increased reactivity can sometimes lead to polyhalogenation, especially if an excess of the halogenating agent is used. For a more controlled and selective α-halogenation, reagents like N-bromosuccinimide (NBS) can be employed, often with a radical initiator.

γ-Functionalization: The terminal methyl group of the butanamide chain can also be a site for functionalization, although this is generally more challenging than α-functionalization. Radical halogenation, for instance using NBS and a light source or a radical initiator, could potentially introduce a halogen at the γ-position. This γ-halogenated intermediate could then serve as a precursor for further nucleophilic substitutions to introduce a variety of functional groups.

Table 2: Potential Chemical Transformations of the Butanamide Aliphatic Chain

| Transformation | Reagents and Conditions | Potential Product |

| α-Bromination | Br2, Acetic Acid, rt | N-(4-chloro-2-nitrophenyl)-2-bromobutanamide |

| α-Chlorination | SO2Cl2, cat. AIBN, reflux | N-(4-chloro-2-nitrophenyl)-2-chlorobutanamide |

| γ-Bromination | NBS, AIBN, CCl4, reflux | N-(4-chloro-2-nitrophenyl)-4-bromobutanamide |

The aromatic ring of this compound is adorned with two key functional groups, a nitro group and a chlorine atom, which can be selectively manipulated to generate a wide range of derivatives.

Selective Reduction of the Nitro Group: The reduction of the nitro group to an amine is a fundamental transformation in aromatic chemistry. The presence of a chloro substituent on the same ring requires careful selection of reducing agents to avoid hydrodehalogenation. Several methods are available for the chemoselective reduction of a nitro group in the presence of a halogen. sci-hub.se

Catalytic Hydrogenation: While standard catalytic hydrogenation with palladium on carbon (Pd/C) can sometimes lead to dehalogenation, the use of specific catalysts like sulfided platinum on carbon has been shown to selectively reduce the nitro group while preserving the chloro substituent. nih.gov Raney nickel is another catalyst that can be effective for this selective transformation. wikipedia.org

Metal-Acid Systems: Reagents such as tin(II) chloride (SnCl2) in hydrochloric acid or iron powder in acetic acid are classical and effective methods for the selective reduction of aromatic nitro groups in the presence of halogens. commonorganicchemistry.com These methods are generally high-yielding and tolerant of a variety of other functional groups.

Other Reducing Agents: Sodium sulfide (B99878) (Na2S) or sodium hydrosulfite (Na2S2O4) can also be used for the selective reduction of nitro groups, particularly in cases where one of two nitro groups in a dinitro compound needs to be selectively reduced. commonorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr) of the Chloro Group: The chlorine atom on the aromatic ring is activated towards nucleophilic aromatic substitution by the presence of the electron-withdrawing nitro group in the ortho position. This allows for the displacement of the chloride ion by a variety of nucleophiles. The reaction typically proceeds via a Meisenheimer complex intermediate. Common nucleophiles that can be employed include amines, alkoxides, and thiolates. For instance, reaction with a primary or secondary amine in a polar aprotic solvent, often with the addition of a base, can yield the corresponding N-substituted aminophenyl derivative. Similarly, treatment with sodium methoxide (B1231860) in methanol would lead to the methoxy-substituted product.

Electrophilic Aromatic Substitution: The chloronitrophenyl ring is significantly deactivated towards electrophilic aromatic substitution due to the presence of the electron-withdrawing nitro and chloro groups. Any further electrophilic substitution would be directed to the positions ortho and para to the activating amide group, but the deactivating effect of the other substituents makes such reactions challenging and likely to require harsh conditions.

Table 3: Selective Functionalization of the Chloronitrophenyl Moiety

| Transformation | Reagents and Conditions | Product | Typical Yield (%) |

| Nitro Group Reduction | SnCl2·2H2O, Ethanol, reflux | N-(2-amino-4-chlorophenyl)butanamide | 85-95 |

| Nitro Group Reduction | H2, Pt/C (sulfided), rt, low pressure | N-(2-amino-4-chlorophenyl)butanamide | >90 (with high selectivity) |

| Nucleophilic Substitution | R2NH, K2CO3, DMF, 100 °C | N-(4-(dialkylamino)-2-nitrophenyl)butanamide | 70-90 |

| Nucleophilic Substitution | NaOMe, MeOH, reflux | N-(4-methoxy-2-nitrophenyl)butanamide | 80-95 |

Mechanistic Investigations of the Chemical Reactivity of N 4 Chloro 2 Nitrophenyl Butanamide

Reactivity Profiles of the Aromatic Nitro Group

The electron-withdrawing nature of the nitro group significantly influences the electron density of the aromatic ring, making it susceptible to certain types of reactions while deactivating it towards others. The following sections delve into the specific reactivity profiles of the nitro group in aromatic systems, drawing parallels to the expected behavior of N-(4-chloro-2-nitrophenyl)butanamide based on studies of structurally similar compounds.

Reductive Transformations of Nitroaromatic Functions

The reduction of the nitro group is one of its most characteristic and synthetically useful reactions, providing a pathway to various nitrogen-containing functional groups. The course of the reduction and the final products are highly dependent on the reaction conditions and the nature of the reducing agent.

The conversion of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis. This reduction can be achieved through both catalytic hydrogenation and stoichiometric reduction methods.

Catalytic Hydrogenation: In catalytic hydrogenation, molecular hydrogen is used as the reductant in the presence of a metal catalyst. Common catalysts include palladium, platinum, and nickel. While specific studies on this compound are not prevalent in the reviewed literature, the mechanism can be inferred from related structures like N-4-nitrophenyl nicotinamide. rsc.orgmit.edu The reaction is believed to proceed through a "condensation mechanism." rsc.org In this pathway, the nitro group is initially reduced to a nitroso intermediate, which then condenses with a hydroxylamine (B1172632) intermediate (also formed during the reduction) to generate an azo dimer. This dimer is subsequently cleaved and further reduced to the corresponding aniline (B41778).

The general steps involved in the catalytic hydrogenation of a nitroaromatic compound are outlined below:

| Step | Description | Intermediate Species |

| 1 | Adsorption of the nitroaromatic compound and hydrogen onto the catalyst surface. | Surface-adsorbed nitroarene and H₂ |

| 2 | Stepwise reduction of the nitro group. | Nitrosoarene, Hydroxylamine |

| 3 | Condensation of nitrosoarene and hydroxylamine. | Azoxyarene |

| 4 | Further reduction of the azoxyarene. | Azoarene, Hydrazoarene |

| 5 | Cleavage and final reduction to the amine. | Aniline |

This is a generalized mechanism and the exact intermediates and their stability can vary depending on the substrate and reaction conditions.

Stoichiometric Reduction: Stoichiometric reduction involves the use of metals in acidic media (e.g., Sn/HCl, Fe/HCl) or other reducing agents. The mechanism in these cases often involves a series of single-electron transfer (SET) steps. Flavoenzymes, for instance, can reduce nitroaromatic compounds through both single- and two-electron transfer mechanisms. mdpi.com In a non-enzymatic context, the metal acts as the electron donor. The nitro group is sequentially reduced, passing through nitroso and hydroxylamine intermediates before yielding the final aniline.

Photochemical Behavior of Nitroaromatic Systems

Nitroaromatic compounds exhibit rich and varied photochemical reactivity upon absorption of light. The excited state of the nitro group can undergo several transformations, leading to different products.

A characteristic photochemical reaction of some nitroaromatic compounds is the nitro-nitrite rearrangement. In this process, the excited nitro group isomerizes to a nitrite (B80452) group (-ONO). This rearrangement can be a key step in the subsequent degradation or transformation of the molecule. While direct evidence for this rearrangement in this compound is not available, it is a known pathway for other nitroaromatic compounds. researchgate.net

The excited state of nitroaromatic compounds can also participate in oxidation reactions. Studies on the degradation of 4-chloro-2-nitrophenol (B165678), a structurally related compound, have shown that oxidation processes can lead to the transformation of both the nitro and chloro groups. nih.gov In photo-oxidation pathways, the excited nitroaromatic compound can act as a photosensitizer, generating reactive oxygen species (ROS) that in turn oxidize the substrate or other molecules in the system. Alternatively, the excited molecule itself can undergo oxidation. The degradation of nitrophenethyl alcohols, for example, can proceed through a photo-retro-aldol-type reaction. nih.gov

The following table summarizes the key reactive species and potential products in the photo-oxidation of nitroaromatic compounds:

| Reactive Species | Potential Products |

| Singlet Oxygen (¹O₂) | Oxidized aromatic rings, cleavage products |

| Hydroxyl Radicals (•OH) | Hydroxylated derivatives, ring-opened products |

| Superoxide Radicals (O₂⁻•) | Peroxy intermediates |

The specific products formed will depend on the reaction conditions and the presence of other reactive species.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Nitrophenyl Rings

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides that are activated by potent electron-withdrawing groups. libretexts.org The reaction generally proceeds through a two-step addition-elimination mechanism. libretexts.org In the case of this compound, the phenyl ring is rendered electrophilic and thus susceptible to nucleophilic attack due to the presence of the strongly deactivating nitro (-NO2) group. byjus.comnumberanalytics.com

The accepted mechanism for SNAr reactions on activated aryl halides involves an initial addition of the nucleophile to the aromatic ring, followed by the elimination of the leaving group. libretexts.orgwikipedia.org

Nucleophilic Attack: The process begins with the attack of a nucleophile on the carbon atom that bears the leaving group (in this case, the chlorine atom). libretexts.org This step is typically the rate-determining step of the reaction. The presence of the electron-withdrawing nitro group ortho to the chlorine atom makes the target carbon atom electron-deficient and thus more susceptible to nucleophilic attack. chemistrysteps.comyoutube.com The attack results in the formation of a tetrahedral carbon center and disrupts the aromaticity of the ring. libretexts.org

Meisenheimer Complex Formation and Stability: The intermediate formed from the nucleophilic attack is a resonance-stabilized carbanion known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com This anionic σ-complex is a key intermediate in the SNAr pathway. frontiersin.orgbris.ac.uk The stability of the Meisenheimer complex is paramount for the reaction to proceed. numberanalytics.com In this compound, the negative charge of the intermediate can be delocalized across the aromatic system and, crucially, onto the ortho-nitro group. byjus.comchemistrysteps.com This delocalization significantly stabilizes the complex. While it was long assumed that Meisenheimer complexes are always discrete intermediates, recent evidence suggests that for some substrates, particularly those with better leaving groups and less stabilized anions, the reaction may proceed through a more concerted pathway where the intermediate exists only as a transition state. bris.ac.uknih.govnih.gov However, for highly activated systems like dinitro- or nitro-fluoroarenes, these complexes are well-established intermediates. bris.ac.uknih.gov The elimination of the chloride leaving group from the Meisenheimer complex restores the aromaticity of the ring, yielding the final substitution product. libretexts.org

| Step | Description | Key Features |

|---|---|---|

| 1. Nucleophilic Addition | A nucleophile attacks the carbon atom bonded to the leaving group. | Rate-determining step; formation of a tetrahedral carbon; loss of aromaticity. |

| 2. Formation of Meisenheimer Complex | A resonance-stabilized, negatively charged intermediate is formed. | Stabilized by electron-withdrawing groups (e.g., -NO2) at ortho/para positions. |

| 3. Elimination of Leaving Group | The leaving group (e.g., Cl-) departs, restoring the aromatic ring. | Fast step; results in the final substituted product. |

The regioselectivity and rate of SNAr reactions are profoundly influenced by the electronic properties and positions of substituents on the aromatic ring. numberanalytics.com

Electronic Influence: The nitro group is a powerful electron-withdrawing group, acting through both inductive and resonance effects. numberanalytics.com It deactivates the aromatic ring towards electrophilic attack but strongly activates it for nucleophilic attack by reducing the electron density of the ring. byjus.comnumberanalytics.commasterorganicchemistry.com This activation is essential for the SNAr reaction to occur under reasonable conditions. libretexts.org The leaving group ability in SNAr reactions often follows the order F > Cl ≈ Br > I, which is contrary to the trend in SN2 reactions. wikipedia.orgmasterorganicchemistry.comnih.gov This is because the rate-determining step is the formation of the Meisenheimer complex, which is favored by the high electronegativity and strong inductive electron withdrawal of fluorine, making the carbon it is attached to more electrophilic. wikipedia.orgyoutube.com

Regioselectivity: For the SNAr mechanism to be effective, the electron-withdrawing group must be positioned ortho or para to the leaving group. byjus.comwikipedia.orgchemistrysteps.com This specific orientation allows the negative charge of the Meisenheimer complex to be delocalized onto the nitro group via resonance, which provides substantial stabilization. chemistrysteps.commasterorganicchemistry.com If the nitro group were in the meta position, it could only exert an inductive electron-withdrawing effect, and no resonance stabilization of the negative charge would be possible. byjus.comchemistrysteps.com Consequently, meta-isomers react much more slowly, if at all. In this compound, the nitro group is ortho to the chlorine atom, providing optimal positioning for the stabilization of the anionic intermediate and directing the nucleophilic attack to the carbon bearing the chlorine atom. chemistrysteps.commasterorganicchemistry.comresearchgate.net

Reactivity Characteristics of the Amide Functional Group

Amides are among the least reactive carboxylic acid derivatives due to the resonance stabilization between the nitrogen lone pair and the carbonyl group, which reduces the electrophilicity of the carbonyl carbon. chemistrysteps.comviu.ca Consequently, the hydrolysis of the amide bond in this compound requires harsh reaction conditions, such as strong acids or bases with heating. youtube.comdalalinstitute.com

The hydrolysis of amides can be catalyzed by either acid or base, with each proceeding through a distinct mechanism. dalalinstitute.comucalgary.ca

The acid-catalyzed hydrolysis of an amide is a non-reversible reaction that proceeds through a nucleophilic acyl substitution mechanism. ucalgary.cayoutube.com

Protonation of the Carbonyl Oxygen: The reaction begins with the protonation of the amide's carbonyl oxygen by a strong acid. youtube.comucalgary.camasterorganicchemistry.com The nitrogen atom of an amide is not basic because its lone pair is delocalized by resonance. youtube.com This initial protonation makes the carbonyl carbon significantly more electrophilic. youtube.commasterorganicchemistry.com

Nucleophilic Attack by Water: A molecule of water, acting as a weak nucleophile, attacks the activated carbonyl carbon. youtube.commasterorganicchemistry.com This leads to the formation of a tetrahedral intermediate. ucalgary.ca

Proton Transfer: A proton is transferred from the oxygen atom (that was originally from the water molecule) to the nitrogen atom. This step converts the amino group into a better leaving group (an amine). youtube.comyoutube.com

Elimination of the Leaving Group: The lone pair on the hydroxyl group reforms the carbonyl double bond, expelling the amine (in this case, 4-chloro-2-nitroaniline) as the leaving group. youtube.com

Base-catalyzed hydrolysis of amides is also a nucleophilic acyl substitution, but it is generally a more difficult reaction than acid-catalyzed hydrolysis and requires prolonged heating with a strong base. chemistrysteps.comdalalinstitute.com

Nucleophilic Attack by Hydroxide (B78521): A hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the amide. chemistrysteps.comyoutube.com This forms a tetrahedral intermediate with a negative charge on the oxygen atom. chemistrysteps.com

Elimination of the Amide Ion: This is the most challenging step of the mechanism. The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the amide ion (in this case, the 4-chloro-2-nitroanilide anion). chemistrysteps.com This step is highly unfavorable because the amide anion is a very strong base and therefore a very poor leaving group. chemistrysteps.comdalalinstitute.com

Acid-Base Reaction: The expelled amide anion is a much stronger base than the hydroxide ion. Therefore, it immediately deprotonates the newly formed butanoic acid in a rapid and irreversible acid-base reaction. chemistrysteps.comyoutube.com This final step produces a carboxylate salt and the neutral amine (4-chloro-2-nitroaniline). youtube.com This irreversible deprotonation is the driving force that pushes the unfavorable equilibrium towards the products. chemistrysteps.comyoutube.com An acidic workup is required in a subsequent step to protonate the carboxylate and obtain the final carboxylic acid product. youtube.com

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |

|---|---|---|

| Catalyst/Reagent | Strong acid (e.g., H3O+) | Strong base (e.g., OH-) |

| Initial Step | Protonation of carbonyl oxygen | Nucleophilic attack by OH- on carbonyl carbon |

| Nucleophile | Water (weak) | Hydroxide ion (strong) |

| Leaving Group | Neutral amine (R-NH2) | Amide anion (R-NH-) |

| Key Challenge | Activation of the carbonyl group | Expulsion of a very poor leaving group |

| Driving Force | Irreversible protonation of the product amine | Irreversible deprotonation of the product carboxylic acid |

| Final Products (before workup) | Carboxylic acid and an ammonium (B1175870) salt | Carboxylate salt and a neutral amine |

Hydrolysis of Amide Bonds: Kinetic and Mechanistic Studies

Factors Governing Amide Hydrolysis Reaction Rates.

The hydrolysis of the amide bond in this compound, which results in the cleavage of the molecule into butanoic acid and 4-chloro-2-nitroaniline (B28928), is a reaction of significant mechanistic interest. While amides are generally the least reactive of the common carboxylic acid derivatives, their rate of hydrolysis is profoundly influenced by several key factors, including electronic effects of substituents, steric hindrance, pH, and temperature. tcichemicals.commasterorganicchemistry.com

Electronic Effects: The rate of amide hydrolysis is highly sensitive to the electronic properties of its constituent parts. The reaction proceeds via nucleophilic acyl substitution, where the carbonyl carbon is attacked by a nucleophile (water or a hydroxide ion). researchgate.net The electrophilicity of this carbon atom is therefore a critical determinant of the reaction rate.

In this compound, the phenyl ring is substituted with two potent electron-withdrawing groups: a nitro group (-NO₂) at the ortho position and a chloro group (-Cl) at the para position. These groups inductively and, in the case of the nitro group, resonantly pull electron density away from the aromatic ring and, by extension, from the amide nitrogen. This reduces the extent to which the nitrogen's lone pair can be delocalized into the carbonyl group. acs.org The consequence is an increase in the partial positive charge (electrophilicity) on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating the rate of hydrolysis, particularly under basic conditions. acs.orguwi.edu Computational studies on substituted N-phenylacetamides have shown a strong correlation between the electron-withdrawing strength of substituents (as measured by Hammett σ constants) and the energetics of the rate-determining step in alkaline hydrolysis. acs.org For instance, N-phenylacetamide substituted with a p-NO₂ group undergoes alkaline hydrolysis significantly faster than the unsubstituted version. acs.org

Steric Hindrance: Steric hindrance around the amide carbonyl group can impede the approach of the nucleophile, thereby slowing the rate of hydrolysis. masterorganicchemistry.comacs.org In the case of this compound, the acyl portion is a butanoyl group, which is larger than an acetyl group. This may introduce a modest level of steric hindrance compared to an analogous acetamide. acs.org However, the more significant steric factor is the ortho-nitro group on the N-phenyl ring. This bulky group can restrict rotation around the C-N bond and may influence the conformation of the molecule, potentially hindering the optimal trajectory for nucleophilic attack at the carbonyl carbon. uwi.edu

Influence of pH: Amide hydrolysis can be catalyzed by both acid and base. allen.inlibretexts.org The reaction rate is typically slowest in the neutral pH range and increases at acidic or basic pH. uregina.ca

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated. masterorganicchemistry.com This protonation significantly increases the electrophilicity of the carbonyl carbon, facilitating attack by the weak nucleophile, water. masterorganicchemistry.comcore.ac.uk The reaction proceeds through a tetrahedral intermediate, followed by the departure of the amine, which is protonated under the acidic conditions, making it a good leaving group and rendering the final steps irreversible. masterorganicchemistry.com

Base-Promoted Hydrolysis: In basic solutions, the strong nucleophile, the hydroxide ion (OH⁻), directly attacks the carbonyl carbon. libretexts.org This is typically a more efficient pathway for amide hydrolysis. The reaction again proceeds through a tetrahedral intermediate. The departure of the amide anion is the rate-limiting step, as it is a poor leaving group. uregina.ca The presence of strong electron-withdrawing groups on the N-aryl portion, as in this compound, helps to stabilize the developing negative charge on the nitrogen in the transition state, accelerating this step. acs.orguregina.ca

Influence of Temperature: As with most chemical reactions, the rate of amide hydrolysis increases with temperature. The hydrolysis of amides often requires heating for extended periods to proceed at a practical rate, reflecting a significant activation energy for the reaction. masterorganicchemistry.com

The following table summarizes the expected influence of these factors on the hydrolysis rate of this compound.

| Factor | Influence on Hydrolysis Rate | Mechanistic Rationale for this compound |

|---|---|---|

| Electronic Effects | Accelerating | The strongly electron-withdrawing ortho-nitro and para-chloro groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. acs.org |

| Steric Hindrance | Potentially Retarding | The ortho-nitro group and the butanoyl group may sterically hinder the approach of the nucleophile to the carbonyl center. uwi.eduacs.org |

| pH | Accelerating (at low and high pH) | Catalysis occurs under both acidic (protonation of carbonyl oxygen) and basic (direct attack by OH⁻) conditions, with the rate being minimal at neutral pH. masterorganicchemistry.comuregina.ca |

| Temperature | Accelerating | Higher temperatures provide the necessary activation energy to overcome the kinetic stability of the amide bond. masterorganicchemistry.com |

Other Electrophilic and Nucleophilic Reactions of the Amide Linkage

Beyond hydrolysis, the amide linkage in this compound can participate in a range of other transformations where it functions as either an electrophile or a nucleophile.

Electrophilic Reactions (at Carbonyl Carbon): The carbonyl carbon of an amide is inherently a weak electrophile due to resonance donation from the adjacent nitrogen atom. nih.gov Consequently, amides are relatively unreactive towards weak nucleophiles. libretexts.org To enhance their electrophilicity, amides can be "activated" with highly oxophilic reagents, such as trifluoromethanesulfonic anhydride (B1165640) (triflic anhydride, Tf₂O). tcichemicals.comnih.gov

When a secondary amide like this compound is treated with triflic anhydride, often in the presence of a non-nucleophilic base like pyridine (B92270), the carbonyl oxygen is triflated, leading to the formation of a highly reactive nitrilium ion intermediate. tcichemicals.comresearchgate.net This intermediate is a powerful electrophile and can be attacked by a wide variety of nucleophiles, enabling transformations that are not possible with the unactivated amide. nih.govacs.org

Another significant electrophilic reaction is reduction. Amides can be reduced to amines by powerful hydride reagents, most commonly lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlibretexts.org This reaction is distinct from the reduction of other carbonyl compounds like esters or ketones, which yield alcohols. In the reduction of an amide, the carbonyl oxygen atom is completely removed and replaced by two hydrogen atoms. chemistrysteps.comucalgary.ca The reaction proceeds via nucleophilic addition of a hydride to the carbonyl carbon, followed by elimination of an aluminate species to form an intermediate iminium ion, which is then rapidly reduced by a second equivalent of hydride to yield the corresponding amine, N-(4-chlorobutyl)-4-chloro-2-nitroaniline. ucalgary.ca

Nucleophilic Reactions (at Nitrogen): The lone pair of electrons on the amide nitrogen is delocalized into the carbonyl group through resonance, which significantly reduces its basicity and nucleophilicity compared to an amine. libretexts.orgncert.nic.in Therefore, the nitrogen of this compound is not strongly nucleophilic.

However, the nucleophilicity of the amide can be unlocked by deprotonation. Treatment with a strong base (e.g., sodium hydride, NaH) can remove the acidic N-H proton to form an amide anion, or amidate. acs.orgacs.org This amide anion is a potent nucleophile and can readily participate in substitution reactions with electrophiles such as alkyl halides or acyl chlorides, leading to N-alkylation or N-acylation products, respectively. researchgate.net Although they are strong bases, amide anions are generally less nucleophilic than carbanions of similar basicity. acs.org

Advanced Spectroscopic and Chromatographic Characterization of N 4 Chloro 2 Nitrophenyl Butanamide

Vibrational Spectroscopy for Structural and Conformational Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the elucidation of molecular structures by probing the vibrational modes of chemical bonds.

Infrared (IR) Spectroscopy: Assignment of Amide I, II, and III Bands

Infrared spectroscopy is particularly sensitive to the vibrations of polar functional groups, making it an ideal method for characterizing the amide linkage in N-(4-chloro-2-nitrophenyl)butanamide. The IR spectrum of an amide is distinguished by several characteristic absorption bands, most notably the Amide I, II, and III bands.

The Amide I band, appearing in the region of 1630-1800 cm⁻¹, is primarily associated with the C=O stretching vibration. thayashi.com Its precise frequency is sensitive to the molecular environment, including hydrogen bonding and the electronic effects of substituents on the aromatic ring. For secondary amides like this compound, this band is typically strong and sharp. In the closely related compound, 2-chloro-N-(4-nitrophenyl)acetamide, a strong C=O stretch is a prominent feature. nih.gov

The Amide II band, found between 1470 and 1570 cm⁻¹, arises from a combination of N-H in-plane bending and C-N stretching vibrations. thayashi.com This band is a characteristic feature of secondary amides and its position can also be influenced by hydrogen bonding.

The Amide III band is generally weaker and appears in the 1250-1350 cm⁻¹ range. It results from a complex mix of C-N stretching, N-H bending, and other vibrations. thayashi.com

In addition to the amide bands, the IR spectrum of this compound is expected to show characteristic absorptions for the nitro group (NO₂) and the chloro-substituted aromatic ring. Aromatic nitro compounds typically exhibit strong asymmetric and symmetric stretching vibrations for the N-O bonds.

A hypothetical assignment of the principal IR bands for this compound, based on data from analogous compounds, is presented in Table 1.

Table 1: Hypothetical Infrared (IR) Spectroscopy Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |

| Amide I (C=O Stretch) | ~1680 | Strong |

| Amide II (N-H Bend, C-N Stretch) | ~1550 | Strong |

| NO₂ Asymmetric Stretch | 1500 - 1550 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| Amide III (C-N Stretch, N-H Bend) | ~1300 | Medium |

| NO₂ Symmetric Stretch | 1330 - 1370 | Strong |

Raman Spectroscopy Applications

Raman spectroscopy, which detects inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. While IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can be employed to:

Confirm the presence of the aromatic ring: The C=C stretching vibrations within the phenyl ring give rise to characteristic Raman signals.

Probe the nitro group: The symmetric stretching vibration of the nitro group is typically strong in the Raman spectrum. Studies on nitrophenol isomers have identified characteristic Raman peaks for the nitro group's symmetric and asymmetric stretching vibrations. spectroscopyonline.com

Analyze the butanamide chain: The C-C backbone of the butanamide moiety will exhibit characteristic stretching and bending vibrations.

Resonance Raman spectroscopy, where the excitation wavelength is chosen to coincide with an electronic absorption band, can be used to selectively enhance the vibrations of the chromophoric part of the molecule, in this case, the nitrophenyl group. sns.itnsf.gov

Theoretical Support for Vibrational Spectral Interpretation

Computational methods, particularly Density Functional Theory (DFT), are invaluable for the accurate assignment of vibrational spectra. nih.govpitt.eduresearchgate.net By calculating the harmonic vibrational frequencies of the optimized molecular structure of this compound, a theoretical spectrum can be generated. This theoretical spectrum can then be compared with the experimental IR and Raman data to:

Assign complex vibrational modes: DFT calculations can elucidate the nature of coupled vibrations, such as those contributing to the Amide II and III bands.

Predict the influence of substituents: The effect of the chloro and nitro groups on the vibrational frequencies of the phenyl ring and the amide linkage can be modeled.

Investigate conformational isomers: If different stable conformations of the molecule exist, DFT can predict their respective vibrational spectra, aiding in the analysis of the experimental data.

Studies on similar molecules, such as N-(phenyl)- and N-(chloro substituted phenyl)-2,2-dichloroacetamides, have successfully utilized theoretical calculations to analyze the mixing of different normal modes and the influence of substituents on the amide bond parameters. nih.gov

Chromatographic Methodologies for Isolation, Purification, and Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound.

A typical reversed-phase HPLC (RP-HPLC) method would be suitable for this compound. In RP-HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

For the analysis of this compound, a suitable HPLC method would involve:

Column: A C18 column is a common choice for the separation of aromatic compounds. nih.govnih.gov

Mobile Phase: A gradient elution using a mixture of an aqueous component (e.g., water with a small amount of acid like formic or acetic acid to improve peak shape) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would likely provide good separation of the target compound from any impurities or starting materials. nih.govnih.gov

Detection: A UV detector would be highly effective, as the nitrophenyl chromophore is expected to have strong absorbance in the UV region.

Table 2 outlines a hypothetical set of HPLC conditions for the analysis of this compound.

Table 2: Hypothetical High-Performance Liquid Chromatography (HPLC) Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

This method would be valuable for determining the purity of synthesized this compound and for monitoring the disappearance of starting materials and the appearance of the product during the course of a chemical reaction.

Gas Chromatography (GC) for Volatile Components and Derivatization Studies

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility due to its molecular weight and polar amide group, GC can be useful for analyzing more volatile starting materials, byproducts, or degradation products.

For the direct analysis of compounds like this compound, derivatization is often necessary to increase volatility and thermal stability. sci-hub.seresearchgate.net Common derivatization strategies for amides include silylation or acylation, which convert the polar N-H group into a less polar and more volatile derivative. jfda-online.comresearchgate.net

A GC method for the analysis of derivatized this compound or related volatile components would typically employ:

Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-polydimethylsiloxane) would be suitable for separating a range of aromatic compounds. cromlab-instruments.esepa.gov

Carrier Gas: Helium or hydrogen is commonly used as the carrier gas.

Injector and Detector: A split/splitless injector and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) would be appropriate. GC-MS would provide both retention time and mass spectral data, allowing for confident identification of the separated components. The analysis of the related compound 4-chloro-2-nitrophenol (B165678) has been successfully performed using GC after derivatization. researchgate.net

Table 3 presents a hypothetical set of GC conditions for the analysis of volatile components related to the synthesis of this compound.

Table 3: Hypothetical Gas Chromatography (GC) Parameters

| Parameter | Condition |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.2 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Source Temp. | 230 °C |

| MS Quad Temp. | 150 °C |

| Scan Range | 50 - 500 amu |

Such a method would be particularly useful for identifying and quantifying volatile impurities that may not be easily detected by HPLC.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2-chloro-N-(4-nitrophenyl)acetamide |

| N-(phenyl)-2,2-dichloroacetamide |

| N-(chloro substituted phenyl)-2,2-dichloroacetamides |

| 4-chloro-2-nitrophenol |

| Formic acid |

| Acetic acid |

| Acetonitrile |

| Methanol (B129727) |

| Helium |

Thin-Layer Chromatography (TLC) in Reaction Progress Monitoring and Solvent System Optimization

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and indispensable tool for monitoring the progress of chemical reactions in real-time. libretexts.orgadvion.com Its application is crucial during the synthesis of this compound, which is typically formed via the acylation of 4-chloro-2-nitroaniline (B28928) with butanoyl chloride or a related acylating agent. By periodically sampling the reaction mixture and analyzing it with TLC, chemists can qualitatively observe the consumption of reactants and the formation of the product. libretexts.org

The monitoring process involves spotting the starting material (4-chloro-2-nitroaniline), the reaction mixture, and a "co-spot" (a mixture of the starting material and the reaction aliquot) onto a silica (B1680970) gel plate. rochester.edu As the reaction proceeds, the spot corresponding to the starting material in the reaction mixture lane will diminish in intensity, while a new spot corresponding to the more nonpolar product, this compound, will appear and intensify. libretexts.org The reaction is considered complete when the starting material spot is no longer visible in the reaction lane.

A critical aspect of TLC is the optimization of the mobile phase, or solvent system, to achieve clear separation between the components. The choice of solvents is based on the polarity of the compounds being separated. For the analysis of this compound, a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is commonly employed. The optimal ratio is determined experimentally to ensure that the retention factor (Rf) values of the key components are in a suitable range (typically between 0.2 and 0.8) for accurate assessment.

| Compound | Relative Polarity | Expected Rf Value Range (Hexane/Ethyl Acetate System) | TLC Visualization Method |

|---|---|---|---|

| 4-chloro-2-nitroaniline (Starting Material) | More Polar | Lower Rf | UV Light (254 nm) |

| This compound (Product) | Less Polar | Higher Rf | UV Light (254 nm) |

Advanced Chromatographic Techniques in Complex Mixture Analysis

While TLC is excellent for rapid qualitative monitoring, advanced chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are required for quantitative analysis and the separation of complex mixtures containing this compound. These methods offer significantly higher resolution, sensitivity, and reproducibility.

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of this compound due to the compound's polarity and thermal sensitivity. A reverse-phase HPLC method, using a nonpolar stationary phase (like C18-silica) and a polar mobile phase (such as a methanol/water or acetonitrile/water gradient), would be effective. A UV detector set to a wavelength where the aromatic nitro-compound strongly absorbs would allow for sensitive detection and accurate quantification of the product, as well as any impurities or side-products from the synthesis.

Gas Chromatography (GC) could also be employed if the compound is sufficiently volatile and thermally stable to be vaporized without decomposition. Coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification, GC provides excellent separation of volatile components. This technique would be useful for assessing the purity of the final product and detecting any volatile organic impurities.

High-Resolution Structural Elucidation Techniques

Following purification, a combination of high-resolution spectroscopic techniques is used to unequivocally confirm the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the exact structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei. nih.govlibretexts.org The spectrum provides information on the number of different types of nuclei, their connectivity, and their spatial relationships. For this compound, the NMR spectra would exhibit characteristic signals for both the aromatic and the aliphatic butanamide portions of the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three protons on the aromatic ring, which will be split into complex patterns (doublets and doublets of doublets) due to coupling with each other. The amide proton (N-H) will typically appear as a broad singlet. The aliphatic chain will show a triplet for the terminal methyl group (CH₃), a multiplet for the adjacent methylene (B1212753) group (CH₂), and another triplet for the methylene group next to the carbonyl.

¹³C NMR: The carbon NMR spectrum will show ten distinct signals corresponding to each unique carbon atom in the molecule. The positions of the signals (chemical shifts) are indicative of the carbon's electronic environment, with the carbonyl carbon appearing far downfield and the aromatic carbons appearing in the 120-150 ppm range. nih.gov

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Aromatic-H (adjacent to NO₂) | ~8.2 - 8.4 | d | - |

| Aromatic-H (between Cl and amide) | ~8.5 - 8.7 | d | - |

| Aromatic-H (adjacent to Cl) | ~7.6 - 7.8 | dd | - |

| Aromatic-C (various) | - | - | ~120 - 150 |

| Amide (N-H) | ~9.5 - 10.5 | br s | - |

| Carbonyl (C=O) | - | - | ~171 - 173 |

| -CH₂- (next to C=O) | ~2.4 - 2.6 | t | ~38 - 40 |

| -CH₂- (middle of chain) | ~1.6 - 1.8 | m | ~18 - 20 |

| -CH₃ (terminal) | ~0.9 - 1.1 | t | ~13 - 15 |

d = doublet, dd = doublet of doublets, t = triplet, m = multiplet, br s = broad singlet. Predicted values are based on typical ranges for similar functional groups.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass Spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. advion.com It is used to determine the precise molecular weight of a compound and can offer structural clues based on its fragmentation pattern. For this compound (C₁₀H₁₁ClN₂O₃), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement.

Upon ionization, the molecule will form a molecular ion [M]⁺, whose m/z value corresponds to the molecular weight. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be visible in the molecular ion peak, appearing as two peaks separated by two mass units ([M]⁺ and [M+2]⁺). The molecule will also break apart into smaller, characteristic fragment ions. Common fragmentation pathways for this compound would include cleavage of the amide bond and alpha-cleavage adjacent to the carbonyl group. nih.govmiamioh.edu

| m/z Value (for ³⁵Cl) | Proposed Fragment Ion | Origin |

|---|---|---|

| 242 | [C₁₀H₁₁³⁵ClN₂O₃]⁺ | Molecular Ion [M]⁺ |

| 199 | [C₁₀H₁₀³⁵ClN₂O₂]⁺ | Loss of propyl radical (-C₃H₇) via alpha-cleavage |

| 172 | [C₆H₄³⁵ClN₂O₂]⁺ | Ion of 4-chloro-2-nitroaniline |

| 71 | [C₄H₇O]⁺ | Butanoyl cation from amide bond cleavage |

| 43 | [C₃H₇]⁺ | Propyl cation |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Key Intermolecular Interaction | N-H···O=C hydrogen bonding |

| Molecular Feature | Planar nitrophenyl group |

| Molecular Feature | Flexible aliphatic chain |

Computational and Theoretical Chemistry Approaches to N 4 Chloro 2 Nitrophenyl Butanamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of N-aryl amides and nitro compounds. nih.gov

DFT calculations can elucidate the electronic properties of N-(4-chloro-2-nitrophenyl)butanamide, such as the distribution of electron density, the energies of molecular orbitals, and the molecular electrostatic potential. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly important, as their energy gap is a key indicator of chemical reactivity and stability. mdpi.com For nitroaromatic compounds, the electron-withdrawing nature of the nitro group significantly influences the electronic structure. mdpi.com

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can provide further details about charge distribution and intramolecular interactions, such as hyperconjugative effects and hydrogen bonding. nih.gov

Table 1: Illustrative Electronic Properties of a Related Nitroaromatic Amide from DFT Calculations

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 4.3 eV |

| Dipole Moment | 4.2 D |

Note: The data in this table is illustrative for a related nitroaromatic amide and not specific to this compound.

DFT calculations are a reliable method for predicting the vibrational spectra (infrared and Raman) of molecules. researchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that aids in the assignment of experimental vibrational bands. mdpi.com For this compound, key vibrational modes would include the N-H stretch, C=O stretch of the amide group, and the symmetric and asymmetric stretches of the NO2 group. Comparing the calculated and experimental spectra can confirm the molecular structure and provide insights into intermolecular interactions, such as hydrogen bonding. researchgate.net

Table 2: Comparison of Experimental and DFT-Calculated Vibrational Frequencies for a Similar N-Aryl Amide

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| N-H Stretch | 3280 | 3350 | Stretching of the amide N-H bond |

| C=O Stretch | 1670 | 1700 | Stretching of the amide carbonyl group |

| NO₂ Asymmetric Stretch | 1520 | 1550 | Asymmetric stretching of the nitro group |

| NO₂ Symmetric Stretch | 1345 | 1360 | Symmetric stretching of the nitro group |

Note: The data in this table is representative for a related N-aryl amide and not specific to this compound.

Molecular Dynamics (MD) Simulations for Conformational and Solvation Studies

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. mdpi.com These simulations can provide detailed information about the conformational flexibility and solvation properties of this compound. nih.gov

By simulating the molecule in different solvent environments, one can study how the solvent affects its structure and dynamics. nih.gov Radial distribution functions can be calculated to understand the arrangement of solvent molecules around specific atoms of the solute. mdpi.com The conformational landscape of the molecule can be explored by analyzing the trajectory of the simulation, identifying the most stable conformers and the energy barriers between them. pitt.edu

Table 3: Typical Parameters for an MD Simulation

| Parameter | Value/Setting |

|---|---|

| Force Field | AMBER, CHARMM, or GROMOS |

| Solvent Model | TIP3P or SPC/E for water |

| Temperature | 298 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

Note: This table lists general parameters and would be adapted for a specific study of this compound.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational methods are invaluable for investigating the mechanisms of chemical reactions. For this compound, theoretical calculations can be used to study reactions such as nucleophilic aromatic substitution at the chlorinated carbon. DFT can be employed to map the potential energy surface of the reaction, identifying the structures of transition states and intermediates. researchgate.net

The activation energies calculated for different possible pathways can help to determine the most likely reaction mechanism. researchgate.net For instance, in the aminolysis of related 4-chloro-2-nitrophenyl esters, a stepwise mechanism involving a zwitterionic tetrahedral intermediate has been proposed, with the rate-determining step depending on the basicity of the amine. researchgate.net

Table 4: Calculated Activation Energies for a Related Nucleophilic Aromatic Substitution Reaction

| Reaction Step | Activation Energy (kcal/mol) |

|---|---|

| Formation of Intermediate | 15.2 |

| Breakdown of Intermediate | 8.5 |

Note: The data in this table is illustrative for a related reaction and not specific to this compound.

Quantitative Structure-Reactivity Relationship (QSAR) Studies

Quantitative Structure-Reactivity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.gov For a class of compounds like nitroaromatic amides, QSAR models can be developed to predict properties such as toxicity or antimicrobial activity. researchgate.netsemanticscholar.org

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set and then using statistical methods to find a mathematical relationship between these descriptors and the observed activity. mdpi.com Relevant descriptors for this compound could include lipophilicity (logP), electronic parameters (such as Hammett constants), and steric parameters. nih.gov

Table 5: Example of a Hypothetical QSAR Equation

| Equation | Statistical Parameters |

|---|---|

| log(1/C) = 0.85logP - 0.23LUMO + 1.54 | R² = 0.92, Q² = 0.85 |

Note: This is a hypothetical QSAR equation to illustrate the general form. C represents the concentration required for a certain biological effect, R² is the coefficient of determination, and Q² is the cross-validated R².

Research Perspectives on the Chemical Utility of N 4 Chloro 2 Nitrophenyl Butanamide and Analogs

Role as a Versatile Synthetic Intermediate in Advanced Organic Synthesis

N-(4-chloro-2-nitrophenyl)butanamide is a multifaceted synthetic intermediate whose value is derived from the reactivity of its distinct functional groups: the o-nitroanilide core, the chloro substituent, and the butanamide side chain. The primary utility of the o-nitroanilide scaffold lies in its established role as a precursor for the synthesis of benzimidazoles, a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. researchgate.net

The key transformation involves a reductive cyclization process. organic-chemistry.org Typically, this is a one-pot reaction where the nitro group is reduced to an amine using reagents like iron powder in the presence of an acid. organic-chemistry.org The newly formed diamine intermediate then undergoes an intramolecular cyclization by reacting with the carbonyl carbon of the amide. While the butanamide group would be cleaved during this specific cyclization to yield an unsubstituted benzimidazole, its presence in the starting material influences solubility and reactivity.

Alternatively, the butanamide group can be hydrolyzed under acidic conditions prior to reduction, yielding 4-chloro-2-nitroaniline (B28928). magritek.comchemicalbook.com This compound is a well-known intermediate itself, particularly in the production of pigments. chemicalbook.comresearchgate.net The resulting 4-chloro-1,2-phenylenediamine can then be condensed with various carboxylic acids or their derivatives to produce a wide array of 2-substituted benzimidazoles, demonstrating the versatility of the original scaffold. japsonline.com The chloro-substituent on the aromatic ring is largely retained during these transformations, providing a handle for further functionalization in subsequent synthetic steps.

Table 1: Key Synthetic Transformations of the o-Nitroanilide Scaffold

| Precursor Scaffold | Reagents | Key Transformation | Resulting Product Class |

|---|

Exploration in Materials Science for Functional Organic Structures

The exploration of this compound and its analogs in materials science centers on their chromophoric properties, which are primarily derived from the 4-chloro-2-nitrophenyl moiety. This structural unit is a common component in the synthesis of azo dyes and pigments. chemicalbook.comresearchgate.net The precursor, 4-chloro-2-nitroaniline, can be diazotized and coupled with various aromatic compounds to produce a range of colors. nbinno.com

Analogs of this compound are integral to specific dye structures. For instance, compounds like Butanamide, 2-[(4-chloro-2-nitrophenyl)azo]-3-oxo-N-phenyl- and Butanamide, 2-[2-(4-chloro-2-nitrophenyl)diazenyl]-N-(2,4-dimethylphenyl)-3-oxo- are complex azo dyes used as pigments. uni.luepa.gov In these structures, the core (4-chloro-2-nitrophenyl)azo group acts as the primary chromophore, responsible for the color of the material.

The butanamide side chain offers a potential site for polymerization or for linking the chromophore to a polymer backbone. Modification of the amide could be used to tune the solubility, lightfastness, and thermal stability of the resulting material. While direct polymerization of this compound is not widely reported, related nitroanilines have been shown to undergo spectacular polymerization reactions under specific conditions, such as dehydration with concentrated sulfuric acid, to form voluminous, carbon-based materials. youtube.comyoutube.com This suggests a potential, albeit extreme, pathway for converting such molecules into functional materials.

Table 2: Examples of Azo Dyes Containing the (4-chloro-2-nitrophenyl)azo Moiety

| Compound Name | Molecular Formula | Application Area |

|---|---|---|

| Butanamide, 2-[(4-chloro-2-nitrophenyl)azo]-3-oxo-N-phenyl- uni.lu | C₁₆H₁₃ClN₄O₄ | Pigment Intermediate |

| Butanamide, 2-[2-(4-chloro-2-nitrophenyl)diazenyl]-N-(2,4-dimethylphenyl)-3-oxo- epa.gov | C₁₈H₁₇ClN₄O₄ | Pigment/Dye |

Application in Ligand Design for Catalysis

Direct application of this compound as a ligand in catalysis has not been extensively documented. However, its structure provides a clear pathway to valuable ligand scaffolds. The most prominent route is through its conversion to benzimidazole derivatives. nih.gov As discussed in section 6.1, reductive cyclization of the o-nitroanilide core yields the benzimidazole ring system, which is a highly effective and widely used N-heterocyclic ligand capable of coordinating with a variety of transition metals. researchgate.netnih.gov These benzimidazole-metal complexes are employed in various catalytic processes.

Furthermore, the functional groups on this compound itself offer potential coordination sites or handles for elaboration into more complex ligands.

Amine Formation: Reduction of the nitro group to an amine provides a primary amine donor site. The resulting 2-amino-4-chloro-phenylbutanamide could act as a bidentate ligand, coordinating through the newly formed amine and the amide oxygen.

Substitution of Chlorine: The chlorine atom, activated by the ortho-nitro group, can be substituted by other nucleophiles, including those containing donor atoms (N, S, P), to introduce new coordinating moieties. Copper-catalyzed N-arylation reactions are a common method for forming C-N bonds with aryl halides, indicating the feasibility of such transformations. mdpi.comencyclopedia.pub

Amide Modification: The butanamide group can be chemically modified. For example, hydrolysis to the corresponding aniline (B41778) followed by reaction with chelating groups would allow for the introduction of multidentate ligand systems.

While the parent compound is primarily an intermediate, its derivatives are promising candidates for developing new ligands for homogeneous and heterogeneous catalysis.

Emerging Research Areas and Unexplored Chemical Transformations

The chemical structure of this compound presents several opportunities for emerging research and the exploration of novel chemical transformations. The interplay between the electron-withdrawing nitro group and the chloro substituent on the aromatic ring opens avenues for specific, regioselective reactions.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 4-position is strongly activated towards SNAr by the ortho-nitro group. This allows for the displacement of chlorine by a wide range of nucleophiles (e.g., alkoxides, thiolates, amines) under relatively mild conditions. This pathway could be exploited for the synthesis of novel derivatives with tailored electronic or biological properties. Copper-catalyzed cross-coupling reactions are particularly relevant for forming C-N and C-O bonds at this position. mdpi.com

Selective Reduction: While the complete reduction of the nitro group is used for benzimidazole synthesis, its selective, partial reduction to a nitroso or hydroxylamine (B1172632) intermediate could lead to different heterocyclic systems or functional materials. The development of chemoselective catalysts for this transformation remains an active area of research.

Ortho-Directed Metalation: The amide functional group can act as a directing group for ortho-lithiation or other metal-catalyzed C-H activation reactions. This could potentially enable functionalization at the C-3 position of the phenyl ring, a position not easily accessed by classical electrophilic aromatic substitution.

Scaffold for Medicinal Chemistry: Nitroaromatic compounds and benzimidazoles are common motifs in pharmacologically active molecules. researchgate.netnbinno.com this compound serves as a potential starting scaffold for building libraries of novel compounds for drug discovery. For example, analogs like N-(2-Bromo-4-nitrophenyl)acetamide have been used in the synthesis of anticancer drug analogs. frontierspecialtychemicals.com The systematic modification of the chloro, nitro, and butanamide groups could be used to probe structure-activity relationships for various biological targets.

Q & A

Q. What are the standard synthetic protocols for N-(4-chloro-2-nitrophenyl)butanamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling reactions between halogenated nitrobenzene derivatives and butanamide precursors. For example, analogous methods use 2-halo-5-chloro-nitrobenzene reacting with amines under weak alkali conditions (e.g., K₂CO₃ in DMF at 60–80°C) to form intermediates . Optimization requires controlling stoichiometry, solvent choice (polar aprotic solvents preferred), and catalysts (e.g., Pd-based catalysts for cross-coupling). Side reactions, such as unintended substitution at the chloro or nitro positions, are mitigated by adjusting temperature and reaction time .

Q. How can researchers confirm the molecular structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies functional groups (e.g., amide protons at δ 8.5–10.5 ppm, aromatic protons in nitro/chloro-substituted regions) .

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 283.05 for C₁₀H₁₀ClN₂O₃) .

- X-ray Crystallography: SHELX programs refine crystal structures, resolving bond lengths and angles (e.g., intramolecular hydrogen bonds between amide and nitro groups) .

Advanced Research Questions

Q. How should researchers address contradictions between experimental spectroscopic data and computational predictions for this compound?

Discrepancies often arise in nitro group vibrational modes (IR) or electronic transitions (UV-Vis). Validate computational models (e.g., DFT using B3LYP/6-311+G(d,p)) by:

- Comparing experimental vs. calculated NMR/IR spectra.

- Adjusting solvent effects in simulations (e.g., PCM models for DMSO) .

- Cross-referencing with crystallographic data to resolve ambiguities in molecular geometry .

Q. What strategies are effective in minimizing by-products during scale-up synthesis?

- Stepwise Purification: Use column chromatography after each synthetic step to isolate intermediates.

- Catalyst Screening: Test Pd/Cu systems for coupling efficiency and selectivity .

- In Situ Monitoring: Employ HPLC or TLC to track reaction progress and terminate before side reactions dominate .

Q. How can the biological activity of this compound be systematically investigated?

- Target Identification: Perform molecular docking against proteins with nitro/chloro-binding pockets (e.g., nitroreductases or cytochrome P450 isoforms) .

- In Vitro Assays: Test antimicrobial activity via broth microdilution (MIC values) or anticancer potential using MTT assays on cancer cell lines .

- Metabolic Stability: Use liver microsomes to assess oxidative degradation pathways .

Q. What computational tools are recommended for predicting physicochemical properties?

- LogP Calculation: Apply Crippen or Joback methods to estimate hydrophobicity .

- Thermodynamic Stability: Use Gaussian or ORCA for Gibbs free energy calculations of tautomers or conformers .

- Solubility Prediction: Leverage COSMO-RS models in software like ADF or COSMOtherm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.